molecular formula C23H22N2O4 B2850184 N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899992-67-7

N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No.: B2850184
CAS No.: 899992-67-7
M. Wt: 390.439
InChI Key: UBFDFJKUYUVJBF-UHFFFAOYSA-N
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Description

N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a complex organic compound featuring a chromene core, a p-tolyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 2-amino-4H-chromene-4-one with p-tolyl isocyanate, followed by the reaction with piperidine-1-carboxylic acid chloride.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of chromene-2-carboxylic acids.

  • Reduction: Production of chromene-2-carboxylate esters.

  • Substitution: Generation of various substituted chromene derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to inflammation and infection.

Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • Chromone-2-carboxylic acids

  • Chromene-2-carboxamide derivatives

  • Piperidine-1-carboxamide derivatives

Uniqueness: N-(4-oxo-4H-chromene-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications continue to be explored, promising new advancements and discoveries.

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Properties

IUPAC Name

N-(4-methylphenyl)-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16-9-11-17(12-10-16)25(23(28)24-13-5-2-6-14-24)22(27)21-15-19(26)18-7-3-4-8-20(18)29-21/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFDFJKUYUVJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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